3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline
CAS No.:
Cat. No.: VC17741819
Molecular Formula: C12H12ClNS
Molecular Weight: 237.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClNS |
|---|---|
| Molecular Weight | 237.75 g/mol |
| IUPAC Name | 3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline |
| Standard InChI | InChI=1S/C12H12ClNS/c1-9-11(13)3-2-4-12(9)14-7-10-5-6-15-8-10/h2-6,8,14H,7H2,1H3 |
| Standard InChI Key | UVOPCLHKDYAKOM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NCC2=CSC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline, reflects its structural components:
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Aniline backbone: A benzene ring substituted with an amino group (-NH2).
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Chlorine substituent: Positioned at the 3rd carbon of the benzene ring, introducing electron-withdrawing effects.
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Methyl group: Located at the 2nd carbon, contributing steric bulk and moderate electron-donating properties.
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Thiophen-3-ylmethyl group: A thiophene ring (five-membered aromatic ring with one sulfur atom) attached via a methylene bridge to the nitrogen.
The molecular formula is C12H12ClNS, with a molecular weight of 237.75 g/mol. The presence of sulfur from the thiophene moiety and chlorine enhances polarity, influencing solubility and reactivity.
Key Structural Data:
| Property | Value |
|---|---|
| IUPAC Name | 3-Chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline |
| Molecular Formula | C12H12ClNS |
| Molecular Weight | 237.75 g/mol |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NCC2=CSC=C2 |
| Topological Polar Surface Area | 38.3 Ų |
Synthesis and Industrial Production
Precursor Synthesis: 3-Chloro-2-Methylaniline
The synthesis of 3-chloro-2-methylaniline, a critical precursor, is detailed in patent CN100427458C . This process involves:
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Reaction Components:
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2-Chloro-6-nitrotoluene: Nitro precursor.
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Sulfur: Acts as a reducing agent.
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Sodium bicarbonate: Buffers the reaction medium.
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N,N-Dimethylacetamide (DMAc): Polar aprotic solvent.
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Optimized Conditions:
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Temperature: 120–140°C.
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Reaction Time: 12–24 hours.
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Molar Ratios:
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2-Chloro-6-nitrotoluene : Sulfur = 1:3–4.
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Sodium bicarbonate = 3–4 equivalents.
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Performance Metrics:
Final Alkylation Step
The target compound is synthesized via N-alkylation of 3-chloro-2-methylaniline with thiophen-3-ylmethyl chloride:
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Reaction Setup:
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Base: Potassium carbonate or sodium hydroxide.
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Solvent: Dichloromethane or toluene.
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Conditions: 0–25°C, dropwise addition of alkylating agent.
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Mechanism:
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Deprotonation of the aniline nitrogen by the base.
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Nucleophilic substitution (SN2) at the methylene carbon of thiophen-3-ylmethyl chloride.
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Purification:
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Filtration: Removes inorganic salts.
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Recrystallization/Chromatography: Enhances purity (>98%).
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Reactivity and Functionalization
Electrophilic Substitution
The electron-rich aniline ring undergoes regioselective substitution:
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Chlorine’s Influence: Directs incoming electrophiles to the 4- and 6-positions (meta to Cl).
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Thiophene Effects: The sulfur atom participates in resonance, stabilizing transition states.
Example Reactions:
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | 4-Nitro-3-chloro-2-methylaniline |
| Sulfonation | H2SO4, 100°C | 4-Sulfo-3-chloro-2-methylaniline |
| Friedel-Crafts Acylation | AcCl/AlCl3, DCM | 4-Acetyl-3-chloro-2-methylaniline |
Oxidation and Reduction
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Oxidation:
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Thiophene Ring: Forms sulfoxides (e.g., using H2O2) or sulfones (e.g., using KMnO4).
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Aniline: Oxidized to nitroso or nitro derivatives under strong conditions.
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Reduction:
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Nitro Groups: Hydrogenation (H2/Pd-C) yields amino derivatives.
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Chlorine: Catalytic dehalogenation possible but requires harsh conditions.
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| Biological Target | Assumed Mechanism | Potential IC50 Range |
|---|---|---|
| EGFR Kinase | Competitive ATP inhibition | 1–10 µM |
| Penicillin-Binding Proteins | Cell wall disruption | 5–20 µg/mL |
Materials Science
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Conductive Polymers: Thiophene units enable π-stacking in organic semiconductors.
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Coordination Chemistry: Nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu, Pd).
Challenges and Future Perspectives
Synthetic Limitations
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Regioselectivity: Competing substitution patterns complicate functionalization.
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Purification: Similar boiling points of intermediates necessitate advanced distillation techniques.
Research Opportunities
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Computational Modeling: DFT studies to predict reactivity and optimize catalysts.
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Green Chemistry: Solvent-free or aqueous-phase synthesis to reduce environmental impact.
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